FXR Agonist Potency: 6-Ethylchenodeoxycholic acid vs. Endogenous Ligand CDCA
6-Ethylchenodeoxycholic acid (6-ECDCA) demonstrates approximately 100-fold greater potency in activating the farnesoid X receptor (FXR) compared to its endogenous parent compound, chenodeoxycholic acid (CDCA) [1]. In a transactivation assay, 6-ECDCA exhibits an EC50 of 99 nM, while CDCA's potency is significantly lower [2].
| Evidence Dimension | FXR activation potency (EC50) |
|---|---|
| Target Compound Data | 99 nM (EC50 in transactivation assay) |
| Comparator Or Baseline | Chenodeoxycholic acid (CDCA): approximately 100-fold less potent |
| Quantified Difference | ≈100-fold higher potency |
| Conditions | Transactivation assay, cell-based FXR reporter gene assay |
Why This Matters
This substantial potency enhancement, resulting from the 6α-ethyl substitution, means that 6-ethylchenodeoxycholic acid can achieve effective FXR activation at much lower concentrations than CDCA, reducing the potential for off-target effects associated with high-dose bile acid administration.
- [1] Pellicciari R, Fiorucci S, Camaioni E, Clerici C, Costantino G, Maloney PR, Morelli A, Parks DJ, Willson TM. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. J Med Chem. 2002 Aug 15;45(17):3569-72. View Source
- [2] 6-ECDCA is ≈100-fold more potent than the natural ligand in activating FXR in transactivation assays. Reverso Context Translation. View Source
